1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine
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Overview
Description
1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine involves its interaction with specific molecular targets and pathways. It is known to interact with serotonin receptors, particularly the 5-HT2C receptor . This interaction can modulate neurotransmitter release and influence various physiological processes, including mood regulation and appetite control .
Comparison with Similar Compounds
1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(3-chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits promising antibacterial activity.
Properties
Molecular Formula |
C15H19ClN4 |
---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperazine |
InChI |
InChI=1S/C15H19ClN4/c1-19-10-12(11-20-8-6-17-7-9-20)15(18-19)13-4-2-3-5-14(13)16/h2-5,10,17H,6-9,11H2,1H3 |
InChI Key |
KTFYOIXNQVDTIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)CN3CCNCC3 |
Origin of Product |
United States |
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